molecular formula C19H24O4 B14258038 2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol] CAS No. 173736-46-4

2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]

Cat. No.: B14258038
CAS No.: 173736-46-4
M. Wt: 316.4 g/mol
InChI Key: MCACTZQMAQDCBI-UHFFFAOYSA-N
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Description

2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] typically involves the reaction of 4-methylphenol with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units, with methoxymethyl groups introduced at the ortho positions relative to the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. The final product is purified through crystallization or distillation to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the methoxymethyl groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] has a wide range of applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to protect active ingredients from degradation.

    Industry: Employed in the production of plastics, rubber, and other materials to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of 2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The methoxymethyl groups enhance the compound’s stability and solubility, making it more effective in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis[6-tert-butyl-4-methylphenol]
  • 4,4’-Methylenebis[2,6-bis(methoxymethyl)phenol]
  • 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]

Uniqueness

2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] is unique due to its specific substitution pattern, which provides a balance between antioxidant activity and solubility. The methoxymethyl groups enhance its effectiveness in various applications compared to other similar compounds.

Properties

CAS No.

173736-46-4

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

2-[[2-hydroxy-3-(methoxymethyl)-5-methylphenyl]methyl]-6-(methoxymethyl)-4-methylphenol

InChI

InChI=1S/C19H24O4/c1-12-5-14(18(20)16(7-12)10-22-3)9-15-6-13(2)8-17(11-23-4)19(15)21/h5-8,20-21H,9-11H2,1-4H3

InChI Key

MCACTZQMAQDCBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)COC)O)CC2=C(C(=CC(=C2)C)COC)O

Origin of Product

United States

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